Cas no 155306-71-1 (Coumarin 545T)

Coumarin 545T structure
Coumarin 545T structure
商品名:Coumarin 545T
CAS番号:155306-71-1
MF:C26H26N2O2S
メガワット:430.5618
MDL:MFCD03427187
CID:65399
PubChem ID:24879682

Coumarin 545T 化学的及び物理的性質

名前と識別子

    • C545T
    • 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one
    • 10-(2-BENZOTHIAZOLYL)-2 3 6 7-TETRAHYDR&
    • 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7,-tetramethyll-1H,5H,11H-1benzopyrano6,7,8-ijquinolizin-11-one
    • (BENZOTHIAZOLYL)-TETRAHYDRO-TETRAMETHYL-BENZOPYROPYRANO QUINOLIZIN-11-ONE
    • 10-(2-Benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-
    • Coumarin545T
    • BenzothiazolyltetrahydrotetramethylHHbenzopyranoijquinolizinone
    • 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one,10-(2-benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-
    • 10-(2-BENZOTHIAZOLYL)-2,3,6,7-TETRAHYDRO-1,1,7,7-TETRAMETHYL-1H,5H,11H-(1)-BENZOPYROPYRANO(6,7-8-I,J)QUINOLIZIN-11-ONE
    • X4214
    • 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
    • C545T, 2-Phenyl-9,10-di(naphthalen-2-yl)-anthracene
    • C545T , 10-(2-Benzothiazolyl)-2,3,6,7-. Molecular ForMula
    • 2,3,6,7-Tetrahydro-1,1,7,7,-tetramethyl-1H, 5H,11H-10-(2-benzothiazolyl)quinolizino[9,9a,1gh]coumarin
    • Coumarin 545T
    • C545T;X4214;Coumarin 545T
    • 10-(2-Benzothiazolyl
    • (ppy)2Ir(acac)
    • MSDMPJCOOXURQD-UHFFFAOYSA-N
    • BCP18976
    • C 545T
    • B4257
    • 10-(2-benzothiazolyl)-2 3 6 7
    • 10-(1,3-Benzothiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro- 1H,5H,11H-pyrano[3,2-g]pyrido[3,2,1- hi]quinoline
    • 10-(Benzo[d]thiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one
    • SCHEMBL871160
    • 155306-71-1
    • FT-0653579
    • 3-NITRO-O-DIBROMOMETHYLBENZENE
    • 5-(1,3-BENZOTHIAZOL-2-YL)-10,10,16,16-TETRAMETHYL-3-OXA-13-AZATETRACYCLO[7.7.1.0(2),?.0(1)(3),(1)?]HEPTADECA-1,5,7,9(17)-TETRAEN-4-ONE
    • AKOS005145795
    • 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-(2-benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-
    • 10-(2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1h,5h,11h-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
    • Q27122962
    • 10-(2-BENZOTHIAZOLYL)-2 3 6 7-TETRAHYDR&;C545T
    • MFCD03427187
    • 2,3,6,7-Tetrahydro-1,1,7,7,-tetramethyl-1H,5H,11H-10-(2-
    • C-545T
    • 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)
    • DTXSID60408462
    • 2,3,6,7-Tetrahydro-1,1,7,7,-tetramethyl-1H,5H,11H-10-(2-benzothiazolyl)quinol
    • A847603
    • 2,3,6,7-Tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-10-(2-benzothiazolyl)quinolizino[9,9a,1gh]coumarin
    • CHEBI:51896
    • benzothiazolyl)quinolizino[9,9a,1gh]coumarin
    • 5-(1,3-Benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
    • 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro- 1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano (6,7-8-I,j)quinolizin -11-one
    • AS-75003
    • 10-(1,3-benzothiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one
    • A12100
    • Bis[2-(2-pyridinyl-N)phenyl-C](acetylacetonato)iridium(III)
    • MDL: MFCD03427187
    • インチ: 1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3
    • InChIKey: MSDMPJCOOXURQD-UHFFFAOYSA-N
    • ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N=C1C1C(=O)OC2C(C=1[H])=C([H])C1=C3C=2C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])N3C([H])([H])C([H])([H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 430.17100
  • どういたいしつりょう: 430.17149925g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 1
  • 複雑さ: 792
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.7
  • トポロジー分子極性表面積: 70.7

じっけんとくせい

  • 色と性状: オレンジ水晶
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 225.0 to 229.0 deg-C
  • ふってん: 615.3±65.0 °C at 760 mmHg
  • フラッシュポイント: 325.9±34.3 °C
  • PSA: 74.58000
  • LogP: 6.30370
  • ようかいせい: 未確定

Coumarin 545T セキュリティ情報

Coumarin 545T 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239425-100mg
Coumarin545T
155306-71-1 98%
100mg
¥715.00 2023-11-21
eNovation Chemicals LLC
Y1263015-250mg
1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-(2-benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-
155306-71-1 95%
250mg
$155 2024-06-07
TRC
C755540-2.5mg
Coumarin 545T
155306-71-1
2.5mg
$ 50.00 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B838216-25g
(BENZOTHIAZOLYL)-TETRAHYDRO-TETRAMETHYL-BENZOPYROPYRANO QUINOLIZIN-11-ONE
155306-71-1 90 %
25g
376.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-JU809-200mg
Coumarin 545T
155306-71-1 98%
200mg
¥906.0 2022-05-30
BAI LING WEI Technology Co., Ltd.
269193-1g
C545T, 99%
155306-71-1 99%
1g
¥ 3981 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239425-1g
Coumarin545T
155306-71-1 98%
1g
¥3718.00 2023-11-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B871797-1g
(BENZOTHIAZOLYL)-TETRAHYDRO-TETRAMETHYL-BENZOPYROPYRANO QUINOLIZIN-11-ONE
155306-71-1 98%
1g
2,587.00 2021-05-17
BAI LING WEI Technology Co., Ltd.
A01269193-200mg
C545T
155306-71-1 99%
200mg
¥998 2023-11-24
BAI LING WEI Technology Co., Ltd.
Q81GD0711-5g
C545T
155306-71-1
5g
¥12960 2023-11-24

Coumarin 545T 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:155306-71-1)Coumarin 545T
A847603
清らかである:99%
はかる:1g
価格 ($):460.0
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:155306-71-1)10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one
418684
清らかである:99%
はかる:kg
価格 ($):問い合わせ